An In-Depth Technical Guide to the Chemical Properties of 2-(Isopropylamino)benzoic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-(Isopropylamino)benzoic Acid
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(isopropylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to serve as a valuable resource in the laboratory.
Introduction: A Scrutiny of a Versatile Scaffold
2-(Isopropylamino)benzoic acid, also known as N-isopropylanthranilic acid, belongs to the class of N-substituted anthranilic acids. This family of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the amino and carboxylic acid functional groups, as well as the diverse biological activities exhibited by its derivatives.[1] The strategic placement of an isopropyl group on the nitrogen atom ortho to a carboxylic acid on a benzene ring imparts specific steric and electronic properties that influence its chemical behavior and potential applications. This guide will delve into the fundamental chemical properties, a robust synthetic protocol, spectroscopic characterization, and a discussion of its potential utility in various scientific domains.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of 2-(isopropylamino)benzoic acid is paramount for its effective handling, formulation, and application. The following table summarizes its key computed and known properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| CAS Number | 50817-45-3 | [2][3][4][5] |
| IUPAC Name | 2-(propan-2-ylamino)benzoic acid | [2] |
| Appearance | Solid (predicted) | [3] |
| XLogP3 | 2.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 49.3 Ų | [2] |
Table 1: Key Physicochemical Properties of 2-(Isopropylamino)benzoic Acid.
Synthesis of 2-(Isopropylamino)benzoic Acid: A Detailed Protocol
The synthesis of N-alkylated anthranilic acids can be achieved through various methods. The Ullmann condensation reaction stands out as a reliable and well-established method for forming the C-N bond between an aryl halide and an amine.[6][7][8] Below is a detailed, self-validating protocol for the synthesis of 2-(isopropylamino)benzoic acid from 2-chlorobenzoic acid and isopropylamine.
Reaction Principle: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. In this protocol, 2-chlorobenzoic acid reacts with isopropylamine in the presence of a copper catalyst and a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity, and also for neutralizing the hydrochloric acid formed during the reaction.
Caption: Synthetic pathway for 2-(isopropylamino)benzoic acid via Ullmann condensation.
Experimental Protocol
Materials:
-
2-Chlorobenzoic acid (1.0 eq)
-
Isopropylamine (2.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid, potassium carbonate, and copper(I) iodide.
-
Solvent and Reagent Addition: Add DMF to the flask, followed by the dropwise addition of isopropylamine at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate).
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation: The identity and purity of the synthesized 2-(isopropylamino)benzoic acid should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
Due to the unavailability of experimentally recorded spectra for 2-(isopropylamino)benzoic acid in the searched literature, the following data are predicted based on the analysis of closely related compounds such as anthranilic acid, N-methylanthranilic acid, and general principles of NMR and IR spectroscopy.[9][10][11][12][13][14][15][16]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | br s | 1H | -COOH |
| ~8.0 | d | 1H | Ar-H (ortho to COOH) |
| ~7.4 | t | 1H | Ar-H |
| ~6.7 | d | 1H | Ar-H |
| ~6.6 | t | 1H | Ar-H |
| ~4.0 | septet | 1H | -CH(CH₃)₂ |
| ~1.3 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹H NMR Spectral Data for 2-(Isopropylamino)benzoic Acid (in CDCl₃).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~150 | Ar-C (C-N) |
| ~134 | Ar-CH |
| ~132 | Ar-CH |
| ~117 | Ar-CH |
| ~114 | Ar-CH |
| ~112 | Ar-C (C-COOH) |
| ~45 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectral Data for 2-(Isopropylamino)benzoic Acid (in CDCl₃).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the O-H, N-H, C=O, and C-N functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3350 | Medium | N-H stretch |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1580 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch |
| ~1160 | Medium | C-N stretch |
Table 4: Predicted IR Spectral Data for 2-(Isopropylamino)benzoic Acid.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (179.22 g/mol ). Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the isopropyl group.
Caption: Predicted key fragmentation pathways for 2-(isopropylamino)benzoic acid.
Chemical Reactivity and Potential Applications
The dual functionality of an amino group and a carboxylic acid group makes 2-(isopropylamino)benzoic acid a versatile building block in organic synthesis.
-
Reactions at the Carboxylic Acid Group: The carboxylic acid can undergo esterification, amidation, and reduction to the corresponding alcohol. These transformations allow for the introduction of diverse functionalities and the synthesis of a wide range of derivatives.
-
Reactions at the Amino Group: The secondary amine can be further alkylated or acylated, providing another avenue for structural modification.
-
Cyclization Reactions: The ortho positioning of the amino and carboxylic acid groups allows for intramolecular cyclization reactions to form heterocyclic compounds, which are prevalent in many biologically active molecules.[11]
Potential Applications:
Derivatives of anthranilic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][10] N-substituted anthranilic acids, in particular, are precursors to various pharmaceuticals.[1] Given this precedent, 2-(isopropylamino)benzoic acid could serve as a valuable scaffold for the development of novel therapeutic agents. Its fluorescent properties, a common feature of anthranilic acid derivatives, also suggest potential applications in the development of molecular probes and sensors.[17]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
2-(Isopropylamino)benzoic acid is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol based on the robust Ullmann condensation, and a predictive analysis of its spectroscopic characteristics. While further experimental validation is warranted, the information presented herein offers a solid foundation for researchers and drug development professionals to explore the utility of this versatile molecule. The rich reactivity of its dual functional groups, coupled with the established biological relevance of the N-substituted anthranilic acid scaffold, positions 2-(isopropylamino)benzoic acid as a promising candidate for future scientific investigation.
References
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Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]
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SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. (n.d.). Retrieved January 29, 2026, from [Link]
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SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. (n.d.). Retrieved January 29, 2026, from [Link]
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A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - McFarland Laboratories. (n.d.). Retrieved January 29, 2026, from [Link]
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2-(Isopropylamino)benzoic acid | C10H13NO2 | CID 12227712 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
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Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]
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13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 29, 2026, from [Link]
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Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). Retrieved January 29, 2026, from [Link]
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Isopropylamine, n-allyl-, - the NIST WebBook. (n.d.). Retrieved January 29, 2026, from [Link]
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Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved January 29, 2026, from [Link]
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13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved January 29, 2026, from [Link]
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Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids - ResearchGate. (2025, August 10). Retrieved January 29, 2026, from [Link]
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1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
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Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
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2-Isopropylbenzoic acid | C10H12O2 | CID 17099 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
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Solid-phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
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